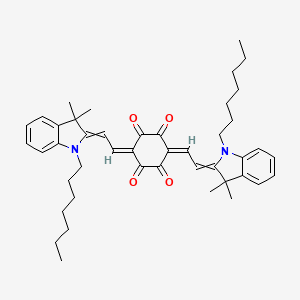
2-甲基-6-硝基-4-苯氧基喹啉
描述
“2-Methyl-6-nitro-4-phenoxyquinoline”, also known as MNpq, is an organic compound that belongs to the family of quinoline derivatives. It has a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-nitro-4-phenoxyquinoline” are not fully detailed in the search results. It is known that it has a molecular weight of 280.28 g/mol , but other properties such as melting point, boiling point, and density are not provided.
科学研究应用
Antimalarial Activity
2-Methyl-6-nitro-4-phenoxyquinoline: has been studied for its potential use in combating malaria. Quinoline derivatives are known for their antimalarial properties, and this compound could be synthesized to develop new therapeutic agents. The quinoline nucleus is a common motif in many antimalarial drugs, and modifications to this core structure can lead to compounds with enhanced efficacy and reduced resistance .
Anticancer Properties
Research has indicated that quinoline derivatives can exhibit anticancer activities. The structural modification of quinoline, such as the addition of a methyl and nitro group, may influence its interaction with cancer cells. This compound could be part of a new class of chemotherapeutic agents, targeting specific pathways involved in cancer cell proliferation .
Antibacterial and Antifungal Uses
The antibacterial and antifungal activities of quinoline derivatives make them valuable in the development of new antibiotics2-Methyl-6-nitro-4-phenoxyquinoline could be utilized to create drugs that target resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .
Anti-inflammatory and Analgesic Effects
This compound may also serve as a lead structure for the development of anti-inflammatory and analgesic medications. Its quinoline core has been associated with reducing inflammation and pain, which is crucial in the treatment of chronic inflammatory diseases .
Cardiovascular Applications
Quinoline derivatives have been explored for their cardiovascular effects2-Methyl-6-nitro-4-phenoxyquinoline might be used to synthesize compounds that can act on the cardiovascular system, potentially leading to new treatments for heart diseases .
Central Nervous System (CNS) Agents
The CNS activity of quinoline derivatives is another area of interest. This compound could be investigated for its potential effects on the CNS, possibly contributing to the treatment of neurological disorders .
Hypoglycemic Activity
There is potential for 2-Methyl-6-nitro-4-phenoxyquinoline to be used in the management of diabetes. Its structure could be optimized to create hypoglycemic agents that help regulate blood sugar levels .
Miscellaneous Applications
Finally, quinoline derivatives, including 2-Methyl-6-nitro-4-phenoxyquinoline , have a range of miscellaneous applications. They can be tailored for various uses, such as in material science, as catalysts, or in other industrial applications where their unique chemical properties can be advantageous .
属性
IUPAC Name |
2-methyl-6-nitro-4-phenoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11-9-16(21-13-5-3-2-4-6-13)14-10-12(18(19)20)7-8-15(14)17-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNQYEGKLOFSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitro-4-phenoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)
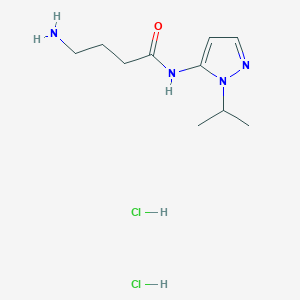
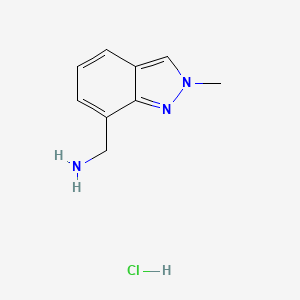
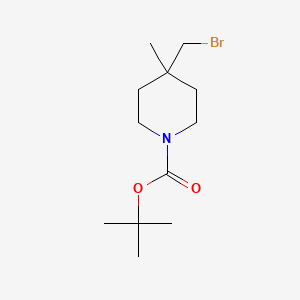
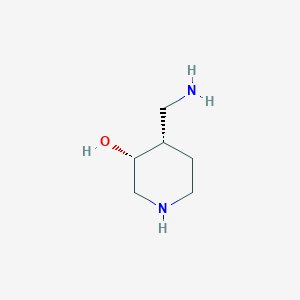

![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)
